molecular formula C8H12N2 B14844217 (4,5-Dimethylpyridin-2-YL)methanamine

(4,5-Dimethylpyridin-2-YL)methanamine

Cat. No.: B14844217
M. Wt: 136.19 g/mol
InChI Key: KBVSOPXRCQYOSI-UHFFFAOYSA-N
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Description

(4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is an organic compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with two methyl groups at positions 4 and 5, and a methylamine group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE involves the reaction of 4,5-dimethylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.

Industrial Production Methods

In an industrial setting, the synthesis of (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon can be employed to facilitate the reduction step, enhancing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, reduced amine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development.

Industry

In industry, (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is used in the production of specialty chemicals and materials. It is employed as an intermediate in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the additional methyl groups at positions 4 and 5.

    4-Methylpyridine: Lacks the methylamine group at position 2.

    5-Methylpyridine: Similar to 4-methylpyridine but with the methyl group at position 5.

Uniqueness

(4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is unique due to the presence of both the methylamine group at position 2 and the methyl groups at positions 4 and 5

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(4,5-dimethylpyridin-2-yl)methanamine

InChI

InChI=1S/C8H12N2/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4,9H2,1-2H3

InChI Key

KBVSOPXRCQYOSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C)CN

Origin of Product

United States

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